1,3-丙二醇-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

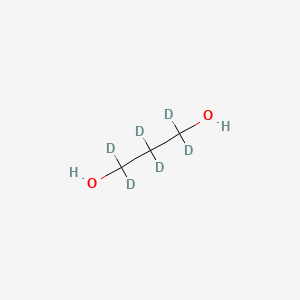

1,3-Propane-d6-diol, also known as 1,3-Propanediol, is an isotope labelled common organic reagent used in the synthesis of polymers . It is used in industrial organic chemistry for the synthesis of lubricants, foods, medicines, and cosmetics . It is a colorless, viscous, water-miscible liquid with a high boiling point .

Synthesis Analysis

1,3-Propanediol can be produced from glucose via the Krebs cycle intermediate malate . This non-natural pathway extends a previously published synthetic pathway for the synthesis of (L)-2,4-dihydroxybutyrate (L-DHB) from malate by three additional reaction steps . Another study proposed and engineered a non-natural 1,3-PDO synthetic pathway derived from acetyl-CoA, enabling efficient accumulation of 1,3-PDO in Escherichia coli without adding expensive cofactors .

Chemical Reactions Analysis

In the reaction of aniline with 1,3-propanediol catalyzed by 1 in toluene in a sealed tube at 115 °C, diamination and dehydration were observed . 1,3-Propanediol was converted to yield products .

Physical And Chemical Properties Analysis

1,3-Propanediol is stable upon heating when electronic cigarettes are used in recommended conditions . It has been demonstrated that 1,3-Propanediol gave a better thermic profile compared to propylene glycol and glycerol, showing less thermal decomposition by-products . In addition, 1,3-Propanediol gives to nicotine a more basic environment ensuring a high level of free base nicotine form .

科学研究应用

微生物生产中的下游处理:1,3-丙二醇从发酵液中分离占其生产成本的 50% 以上。为此,已经研究了蒸发、蒸馏、膜过滤、渗透蒸发、离子交换色谱、液-液萃取和反应萃取等不同方法 (Xiu & Zeng, 2008).

二醇的微生物生产:1,3-丙二醇是一种生物技术生产的二醇,被认为是一种平台绿色化学品。生产菌株的工程改造和发酵工艺的优化对其微生物生产至关重要 (Zeng & Sabra, 2011).

超极化应用:超极化丙烷-d6 气体已被合成,用于潜在的生物成像应用,包括肺部低场 MRI。由于丙烷气具有较长的寿命和无毒性,因此该应用非常重要 (Kovtunov et al., 2014).

有机超碱中的应用:与 1,3-丙二醇相关的丙烷-1,3-二亚胺已被探索用于设计有机超碱。该分子框架具有多功能性,可以锚定不同的官能团以实现更高的碱性,这在不对称合成中很有用 (Lo & Ganguly, 2011).

结晶和自发拆分:已经对二醇(如 1,3-丙二醇)的结晶特性进行了研究,揭示了对化学和制药工业至关重要的外消旋和对映体过量值的见解 (Bredikhin et al., 2017).

工业应用中的汽液平衡:研究涉及 1,3-丙二醇的系统的等压汽液平衡对分离和纯化等工业过程具有影响 (Cui et al., 2018).

代谢工程以提高产量:代谢工程策略已被用于优化 1,3-丙二醇生产途径,重点关注基因操作和底物转运机制 (Celińska, 2010).

聚合物开发:1,3-丙二醇已被用于聚合聚(乙烯/丙烯萘二甲酸酯),以提高聚(乙烯萘二甲酸酯)作为柔性基材的尺寸稳定性 (Kim et al., 2009).

甘油发酵增强:已经对通过肺炎克雷伯菌的微生物发酵从甘油中提高 1,3-丙二醇产量的研究进行了研究,重点关注过程控制和副产物减少 (Petrov & Stoyanov, 2012).

燃料添加剂:已经对甘油及其衍生物(如 1,3-丙二醇)的醚化进行了研究,以用作柴油中的氧添加剂 (Jamróz et al., 2007).

构象研究以确定化学稳定性:已经使用 DFT 方法对二醇和二醇-水体系(包括 1,3-丙二醇)进行了构象研究,提供了对化学稳定性和反应性的见解 (Klein, 2002).

可再生燃料来源研究:对包括 1,3-丙二醇在内的丙二醇异构体在催化剂表面的吸附的研究对其在燃料电池和可再生能源中的应用具有影响 (Gonzalez & Groves, 2022).

未来方向

Recent advancements of metabolic engineering and synthetic biology strategies in the biological production of 1,3-PDO have been detailed . The comprehensive development of biological routes for 1,3-PDO production from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways have been elaborated . The recently developed bioprocesses using microbial consortia and electro-fermentation are also included . The challenges and prospects of current bioproduction systems and their potential industrial applications are discussed .

属性

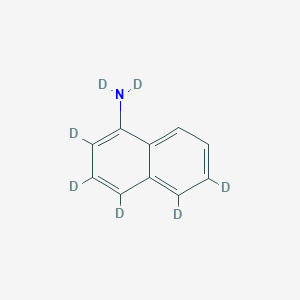

IUPAC Name |

1,1,2,2,3,3-hexadeuteriopropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-NMFSSPJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Propanediol-d6 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

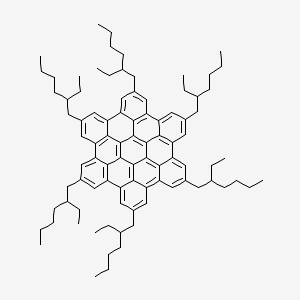

![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)

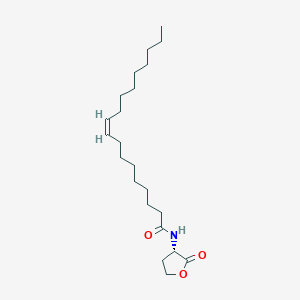

![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)

![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)